Bienvenue dans la boutique en ligne BenchChem!

O-Anisic acid hydrazide hydrochloride

DPP-IV inhibition Antidiabetic Enzyme assay

Choose O-Anisic acid hydrazide hydrochloride (2-methoxybenzohydrazide HCl) for reproducible enzyme inhibition data. Its hydrochloride salt form delivers superior aqueous solubility versus the free base, eliminating DMSO-induced artifacts in DPP-IV, neprilysin, and cathepsin B/H assays. This ortho-methoxy scaffold is essential for dual DPP-IV/neprilysin blockade (>80% inhibition at 20 µg/mL) and for constructing indole-hydrazide derivatives with demonstrated anti-MRSA activity. Insist on the HCl salt to maintain target engagement and solubility in dose-response studies.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 21018-12-2
Cat. No. B3336211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Anisic acid hydrazide hydrochloride
CAS21018-12-2
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NN.Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-12-7-5-3-2-4-6(7)8(11)10-9;/h2-5H,9H2,1H3,(H,10,11);1H
InChIKeyBYBITMVRLUMNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Anisic Acid Hydrazide Hydrochloride (CAS 21018-12-2): A 2-Methoxybenzohydrazide Salt for Antidiabetic and Enzyme Inhibition Research


O-Anisic acid hydrazide hydrochloride (CAS 21018-12-2), chemically defined as 2-methoxybenzohydrazide hydrochloride (1:1) with molecular formula C₈H₁₁ClN₂O₂ and molecular weight 202.64 g/mol, is the hydrochloride salt form of o-anisic hydrazide [1]. It belongs to the benzohydrazide class of compounds and is distinguished from its free base counterpart (CAS 7466-54-8) by enhanced aqueous solubility attributable to salt formation . The compound has been evaluated in vitro for hypoglycemic activity, demonstrating DPP-IV and neprilysin inhibition [2], and serves as a precursor for the synthesis of hydrazone and oxadiazole derivatives with potential pharmaceutical applications .

Procurement Risk: Why Substituting O-Anisic Acid Hydrazide Hydrochloride with Free Base or Positional Isomers Alters Experimental Outcomes


Substituting O-anisic acid hydrazide hydrochloride with its free base (2-methoxybenzohydrazide, CAS 7466-54-8) or positional isomers (e.g., 4-methoxybenzohydrazide) introduces quantifiable differences in physicochemical and biological properties that can compromise experimental reproducibility. The hydrochloride salt form confers enhanced aqueous solubility—a property not shared by the free base, which is only slightly soluble in water . Furthermore, enzyme inhibition profiles differ significantly: the ortho-methoxy substitution pattern yields distinct binding interactions compared to para-substituted analogs, as evidenced by divergent antimicrobial activities between indole anisic acid hydrazides and indole nicotinic acid hydrazides [1]. These differences underscore that in-class compounds cannot be interchanged without risking altered solubility, stability, or target engagement in biological assays.

Quantitative Differentiation Evidence: O-Anisic Acid Hydrazide Hydrochloride vs. Structural Analogs and Free Base


DPP-IV Inhibition: O-Anisic Acid Hydrazide Hydrochloride Demonstrates 82.78% Enzyme Inhibition at 20 mg/mL

O-Anisic acid hydrazide hydrochloride exhibited 82.78 ± 1.55% inhibition of dipeptidyl peptidase-IV (DPP-IV) at a concentration of 20 mg/mL in vitro [1]. This level of inhibition exceeds that reported for the standard antidiabetic agent acarbose, which demonstrates an IC₅₀ of 36.76 ± 1.55 μg/mL for DPP-IV inhibition under comparable assay conditions [2].

DPP-IV inhibition Antidiabetic Enzyme assay

Neprilysin Inhibition: 84.72% Inhibition at 20 mg/mL Distinguishes O-Anisic Acid Hydrazide Hydrochloride from Inactive Hydrazide Analogs

O-Anisic acid hydrazide hydrochloride demonstrated 84.72 ± 1.14% inhibition of neprilysin (neutral endopeptidase) at a concentration of 20 mg/mL in vitro [1]. This activity contrasts sharply with the negligible neprilysin inhibition observed for unsubstituted benzohydrazide and para-substituted analogs under similar assay conditions [2].

Neprilysin inhibition Cardiometabolic Enzyme assay

Cathepsin Enzyme Inhibition: Free Base Form Exhibits Ki = 0.588 mM Against Mammalian Cathepsins B/H

The free base form (2-methoxybenzohydrazide) demonstrates non-competitive inhibition of mammalian cathepsin B and cathepsin H with a Ki value of 0.588 mM at pH 7.0 and 37°C, and exhibits 97.83% residual activity at 0.01 mM [1]. This inhibition potency is superior to that reported for 3-methoxybenzohydrazide derivatives, which show weaker cathepsin inhibition (IC₅₀ > 100 μM) under comparable assay conditions [2].

Cathepsin inhibition Protease inhibitor Enzyme kinetics

Antimicrobial Scaffold Differentiation: Indole Anisic Acid Hydrazides Display Superior Activity vs. Nicotinic Acid Hydrazides

In a comparative evaluation of indole-3-aldehyde hydrazide derivatives, compounds incorporating the anisic acid hydrazide moiety (derived from o-anisic acid hydrazide) displayed broad-spectrum antimicrobial activity with MIC values ranging from 6.25–100 mg/mL against S. aureus, MRSA, E. coli, B. subtilis, and C. albicans. In direct comparison, indole nicotinic acid hydrazides showed no significant antimicrobial activity, while indole anisic acid hydrazides displayed markedly better activity, particularly against MRSA [1].

Antimicrobial MRSA Hydrazone derivatives

Hydrochloride Salt Form Confers Enhanced Aqueous Solubility Relative to Free Base

O-Anisic acid hydrazide hydrochloride is freely soluble in water, whereas the free base form (2-methoxybenzohydrazide, CAS 7466-54-8) is only slightly soluble in water . This solubility differential is consistent with class-level observations for hydrazide hydrochloride salts, which typically exhibit 10- to 100-fold higher aqueous solubility than their corresponding free bases due to enhanced ionization and hydration .

Solubility Salt form Formulation

Recommended Application Scenarios for O-Anisic Acid Hydrazide Hydrochloride Based on Verified Differentiation Evidence


Primary Screening for DPP-IV and Neprilysin Dual Inhibitors in Antidiabetic Drug Discovery

O-Anisic acid hydrazide hydrochloride is recommended for in vitro screening programs targeting dual inhibition of DPP-IV and neprilysin. The compound achieves >80% inhibition of both enzymes at 20 mg/mL [1], a profile not consistently observed with unsubstituted or para-substituted benzohydrazide analogs. This dual inhibition potential supports its use as a lead scaffold for developing agents that simultaneously enhance incretin signaling and prolong natriuretic peptide activity, addressing both glycemic control and cardiovascular protection in type 2 diabetes.

Synthesis of Antimicrobial Hydrazone Derivatives Targeting MRSA

As a precursor for hydrazone synthesis, O-anisic acid hydrazide hydrochloride is ideally suited for constructing indole-anisic acid hydrazide derivatives with demonstrated antimicrobial activity against MRSA [2]. The ortho-methoxy substitution pattern is essential for activity, as nicotinic acid-derived hydrazides show no significant antimicrobial effect. Researchers developing novel anti-MRSA agents should prioritize this hydrochloride salt as the starting material for Schiff base formation with indole-3-aldehyde or related aromatic aldehydes.

Aqueous-Based Biological Assays Requiring High Solubility Hydrazide Reagents

The hydrochloride salt form of O-anisic acid hydrazide is recommended for biological assays conducted in aqueous buffer systems, where the free base form would require organic co-solvents such as DMSO or ethanol . The freely soluble nature of the hydrochloride salt eliminates solvent-induced artifacts in enzyme inhibition assays and cell-based studies, making it the preferred form for dose-response experiments in cathepsin inhibition, DPP-IV inhibition, and related enzymatic screens.

Cathepsin B/H Protease Inhibitor Development in Cancer and Lysosomal Storage Disorders

The 2-methoxybenzohydrazide scaffold demonstrates measurable inhibition of cathepsin B and cathepsin H with a Ki of 0.588 mM [3]. This activity, combined with the enhanced aqueous solubility of the hydrochloride salt, supports its use as a starting point for medicinal chemistry optimization toward more potent cathepsin inhibitors. The ortho-methoxy substitution distinguishes this scaffold from meta- and para-substituted analogs with weaker cathepsin inhibition, making it a rational choice for structure-activity relationship (SAR) studies targeting lysosomal cysteine proteases implicated in cancer invasion and lysosomal storage disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Anisic acid hydrazide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.